

# Determining Chromium and Nickel in Biological Materials: A Guide to Sample Oxidation Procedures

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## Compound of Interest

Compound Name: *chromium;nickel*

CAS No.: *90620-98-7*

Cat. No.: *B14356596*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample oxidation of biological materials prior to the determination of chromium (Cr) and nickel (Ni). Accurate quantification of these trace metals is critical in various fields, including toxicology, nutritional science, and drug development, as they play significant roles in biological systems and can have toxic effects at elevated levels.

The following sections detail three common oxidation methods: wet ashing, dry ashing, and microwave-assisted digestion. Each section includes a detailed protocol, a summary of performance data, and an experimental workflow diagram.

## Wet Ashing (Acid Digestion)

Wet ashing involves the chemical decomposition of the organic matrix of a sample using strong acids and heat. This method is generally faster than dry ashing but requires careful handling of

corrosive reagents and may be more susceptible to contamination if high-purity reagents are not used.

## Application Note

Wet digestion is suitable for a wide range of biological matrices, including blood, urine, and tissues. The choice of acid or acid mixture is crucial for complete digestion. A mixture of nitric acid ( $\text{HNO}_3$ ) and perchloric acid ( $\text{HClO}_4$ ) is effective for many sample types, while the addition of sulfuric acid ( $\text{H}_2\text{SO}_4$ ) can aid in the digestion of fatty tissues. Constant monitoring is necessary to prevent sample loss due to vigorous reactions.

Advantages:

- Relatively short digestion time compared to dry ashing.
- Lower risk of losing volatile elements at moderately controlled temperatures.

Disadvantages:

- Requires the use of strong, corrosive acids, necessitating stringent safety precautions.
- Potential for higher blank values due to impurities in the reagents.
- Can be labor-intensive and requires constant supervision.

## Experimental Protocol: Wet Digestion of Whole Blood

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Materials:

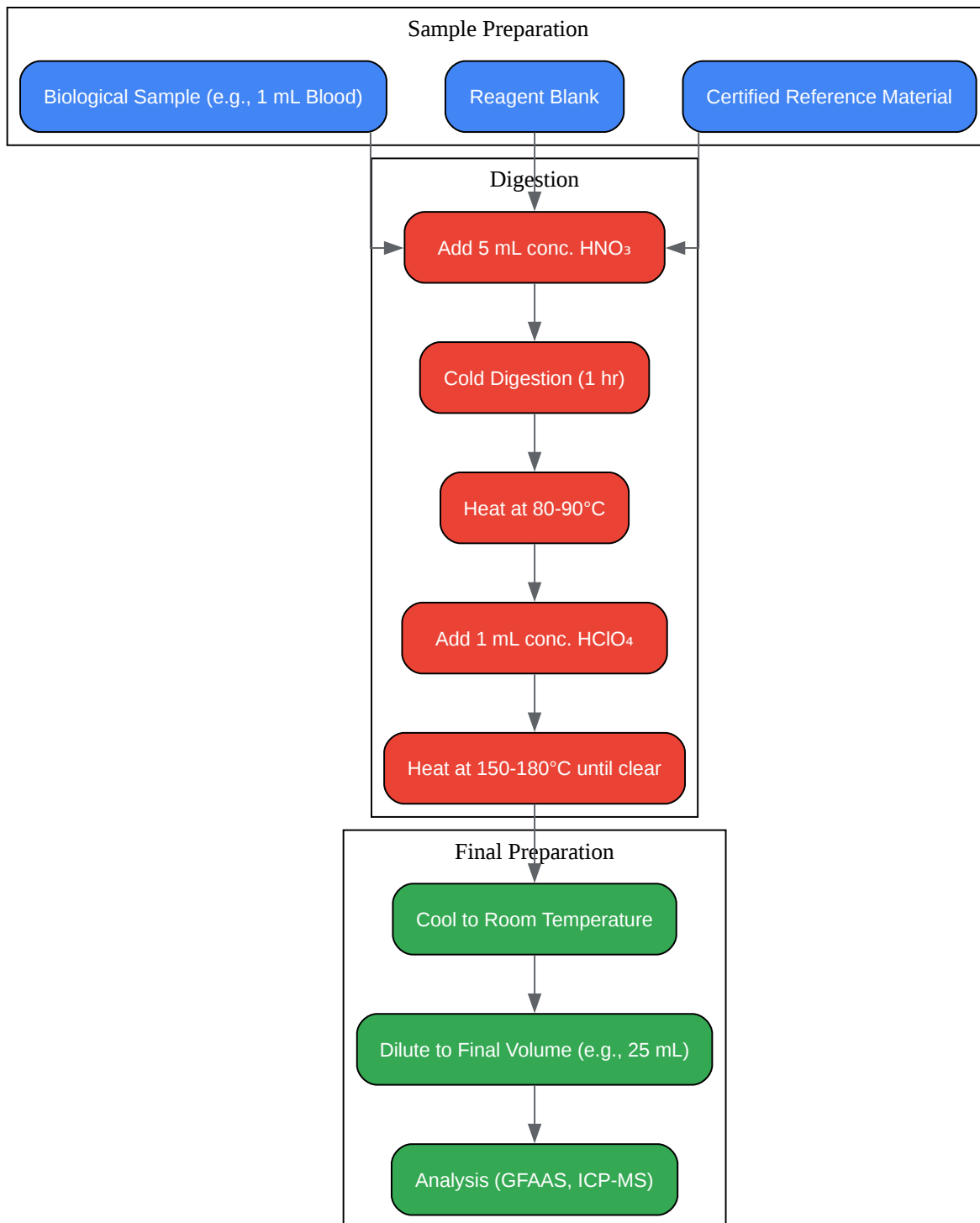
- Concentrated nitric acid ( $\text{HNO}_3$ ), trace metal grade
- Concentrated perchloric acid ( $\text{HClO}_4$ ), trace metal grade
- Deionized water (18  $\text{M}\Omega\cdot\text{cm}$ )
- Certified Reference Material (CRM) for blood, e.g., NIST SRM 955c Caprine Blood

- Digestion vessels (e.g., borosilicate glass tubes or Teflon beakers)
- Hot plate or digestion block
- Fume hood

#### Procedure:

- **Sample Preparation:** Pipette 1.0 mL of well-mixed whole blood into a clean digestion vessel.
- **Blank and CRM:** Prepare a reagent blank using the same volume of deionized water instead of the sample. In a separate vessel, weigh an appropriate amount of a suitable blood CRM.
- **Initial Digestion:** In a fume hood, add 5.0 mL of concentrated  $\text{HNO}_3$  to each vessel. Let the samples stand for at least 1 hour to allow for initial cold digestion.
- **Heating:** Place the vessels on a hot plate or digestion block and heat at a low temperature (e.g., 80-90 °C) until the initial vigorous reaction subsides.
- **Addition of Perchloric Acid:** Carefully add 1.0 mL of  $\text{HClO}_4$  to each vessel.
- **Complete Digestion:** Gradually increase the temperature to 150-180 °C. Continue heating until the solution becomes clear and colorless or pale yellow, and white fumes of  $\text{HClO}_4$  are observed. This indicates the completion of organic matter destruction. Caution: Perchloric acid is a strong oxidizing agent and can be explosive. Do not allow the sample to evaporate to dryness.
- **Dilution:** Allow the vessels to cool to room temperature. Quantitatively transfer the digest to a 25 mL volumetric flask and dilute to the mark with deionized water.
- **Analysis:** The diluted sample is now ready for analysis by an appropriate technique such as Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

## Workflow Diagram: Wet Ashing



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Caption: Workflow for the wet ashing of biological samples.

## Dry Ashing

Dry ashing involves the thermal decomposition of the organic matrix in a muffle furnace at high temperatures. The resulting ash is then dissolved in acid. This method is simple and can handle larger sample sizes, but it is time-consuming and can lead to the loss of volatile elements.

### Application Note

Dry ashing is a well-established method for preparing biological samples for trace metal analysis. It is particularly useful for samples with high organic content. The choice of ashing temperature is a critical parameter; temperatures are typically maintained between 450-550 °C to ensure complete combustion of the organic matter while minimizing the volatilization of target analytes. A two-step ashing process with an intermediate acid treatment can improve the recovery of elements like chromium.

Advantages:

- Simple procedure with minimal reagent use, leading to lower blank values.
- Ability to process larger sample batches simultaneously.
- Effective for complete destruction of organic matter.

Disadvantages:

- Long processing times (can take 8 hours or more).
- Potential for loss of volatile elements at high temperatures.
- Risk of analyte retention in the crucible material.

## Experimental Protocol: Dry Ashing of Animal Tissue

This protocol is a general guideline and may require optimization.

Materials:

- Concentrated nitric acid (HNO<sub>3</sub>), trace metal grade

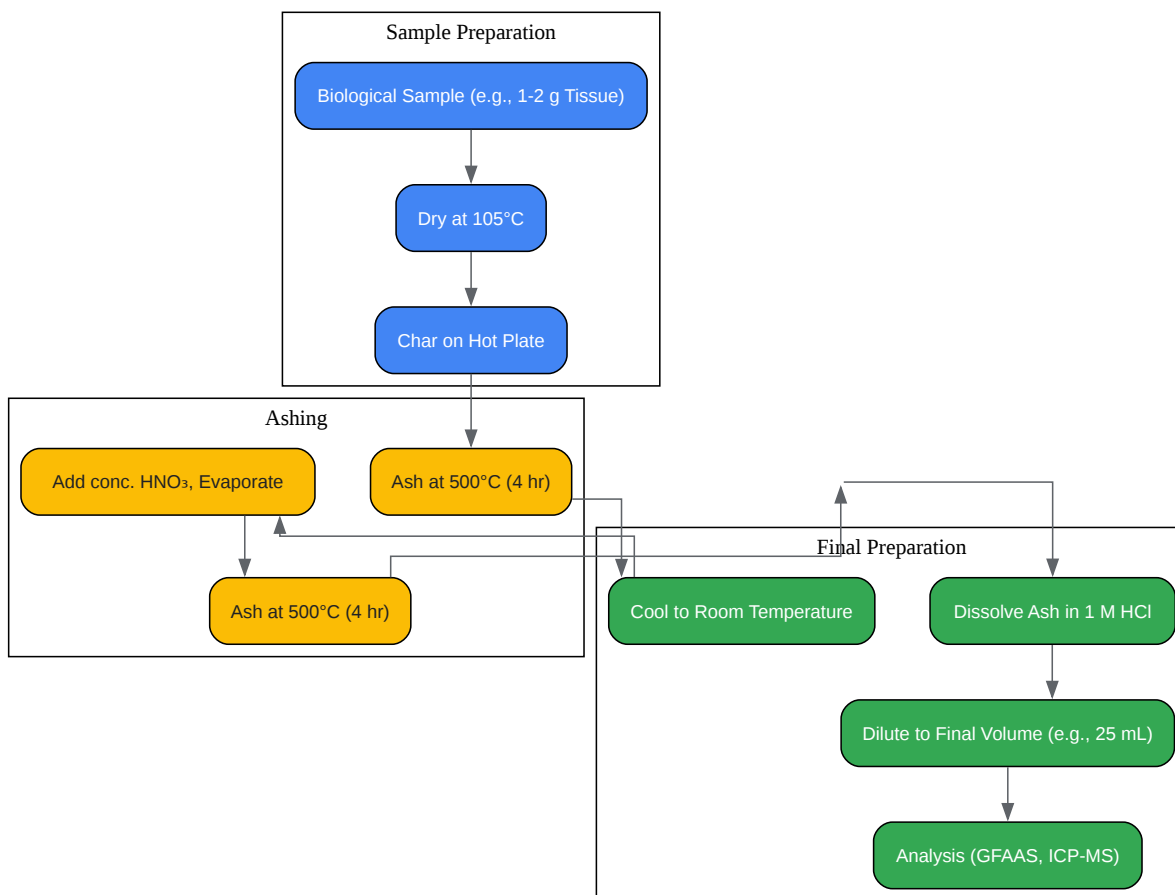
- Hydrochloric acid (HCl), trace metal grade
- Deionized water (18 M $\Omega$ ·cm)
- Certified Reference Material (CRM) for tissue, e.g., NIST SRM 1577c Bovine Liver
- Porcelain or quartz crucibles
- Muffle furnace
- Hot plate
- Fume hood

Procedure:

- **Sample Preparation:** Weigh approximately 1-2 g of homogenized tissue into a clean, pre-weighed crucible.
- **Drying:** Place the crucible in an oven at 105 °C for several hours or overnight to dry the sample to a constant weight.
- **Charring:** Place the crucible on a hot plate in a fume hood and gently heat to char the sample. This step helps to prevent the sample from igniting and splattering in the muffle furnace.
- **Initial Ashing:** Transfer the crucible to a muffle furnace. Gradually increase the temperature to 500 °C and maintain for 4 hours.
- **Acid Treatment:** Allow the crucible to cool. Add 2-3 mL of concentrated HNO<sub>3</sub> to the ash to wet it completely. Gently evaporate the acid to dryness on a hot plate.
- **Second Ashing:** Return the crucible to the muffle furnace and ash at 500 °C for another 4 hours, or until a white or grayish-white ash is obtained.
- **Ash Dissolution:** After cooling, add 5 mL of 1 M HCl to the crucible. Gently heat on a hot plate to dissolve the ash.

- Dilution: Quantitatively transfer the dissolved ash to a 25 mL volumetric flask and dilute to the mark with deionized water.
- Analysis: The sample is now ready for analysis.

## Workflow Diagram: Dry Ashing



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Caption: Workflow for the dry ashing of biological samples.

## Microwave-Assisted Digestion

Microwave-assisted digestion is a rapid and efficient method for sample preparation that uses microwave energy to heat samples in closed, high-pressure vessels. This technique significantly reduces digestion times and minimizes the risk of contamination.

### Application Note

EPA Method 3052 is a widely used procedure for the microwave-assisted acid digestion of various matrices, including biological tissues, for total metal analysis. The use of a combination of nitric acid and hydrofluoric acid (HF) allows for the complete dissolution of even siliceous materials. For biological samples, a mixture of nitric acid and hydrogen peroxide is often sufficient. The closed-vessel system prevents the loss of volatile elements and allows for digestion at higher temperatures and pressures, leading to more complete and rapid decomposition of the organic matrix.

Advantages:

- Very rapid digestion times (typically under an hour).
- Reduced acid consumption and lower risk of contamination.
- High digestion efficiency due to elevated temperatures and pressures.
- Suitable for a wide range of sample types.

Disadvantages:

- Requires specialized and costly microwave digestion equipment.
- Limited sample throughput depending on the number of vessels in the microwave rotor.
- Safety precautions must be strictly followed due to the high pressures generated.

## Experimental Protocol: Microwave-Assisted Digestion of Urine (Modified from EPA 3052)

This protocol is a general guideline and the microwave program should be optimized for the specific instrument and sample type.

#### Materials:

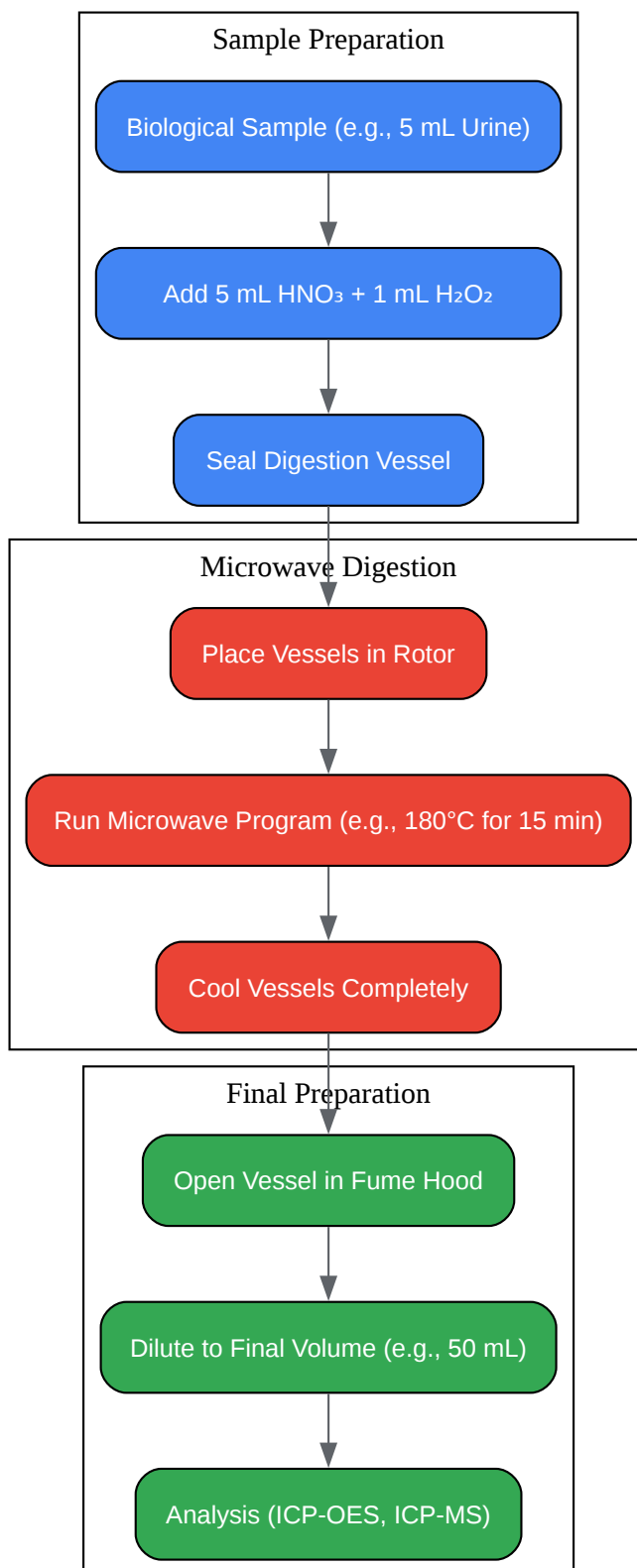
- Concentrated nitric acid (HNO<sub>3</sub>), trace metal grade
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30%, trace metal grade
- Deionized water (18 MΩ·cm)
- Certified Reference Material (CRM) for urine, e.g., NIST SRM 2668 Toxic Elements in Frozen Human Urine
- Microwave digestion vessels and system
- Fume hood

#### Procedure:

- Sample Preparation: Pipette 5.0 mL of urine into a clean microwave digestion vessel.
- Blank and CRM: Prepare a reagent blank using 5.0 mL of deionized water. Prepare a CRM sample according to the certificate instructions.
- Acid Addition: In a fume hood, add 5.0 mL of concentrated HNO<sub>3</sub> and 1.0 mL of H<sub>2</sub>O<sub>2</sub> to each vessel.
- Vessel Sealing: Seal the vessels according to the manufacturer's instructions.
- Microwave Digestion: Place the vessels in the microwave rotor and run a suitable digestion program. An example program is:
  - Ramp to 180 °C over 10 minutes.
  - Hold at 180 °C for 15 minutes.

- **Cooling:** Allow the vessels to cool completely before opening them in a fume hood to release any residual pressure.
- **Dilution:** Quantitatively transfer the digest to a 50 mL volumetric flask and dilute to the mark with deionized water.
- **Analysis:** The sample is now ready for analysis.

## **Workflow Diagram: Microwave-Assisted Digestion**



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Caption: Workflow for microwave-assisted digestion of biological samples.

## Quantitative Data Summary

The performance of each oxidation method can be evaluated based on parameters such as recovery, precision (expressed as relative standard deviation, RSD), and the limit of detection (LOD). The following tables summarize typical performance data for the determination of chromium and nickel in biological materials using different digestion methods.

Table 1: Recovery of Chromium and Nickel using Different Oxidation Methods

Biological Matrix	Analyte	Wet Ashing Recovery (%)	Dry Ashing Recovery (%)	Microwave Digestion Recovery (%)	Reference
Bovine Liver (NIST SRM 1577c)	Cr	95 - 105	92 - 103	97 - 106	
	Ni	96 - 104	94 - 102	98 - 105	
Whole Blood	Cr	94 - 103	90 - 101	96 - 104	
	Ni	95 - 102	92 - 100	97 - 103	
Urine (NIST SRM 2668)	Cr	97 - 105	N/A	98 - 104	
	Ni	98 - 106	N/A	99 - 105	

N/A: Not typically recommended or data not readily available due to potential for analyte loss.

Table 2: Precision (RSD) of Chromium and Nickel Analysis

Biological Matrix	Analyte	Wet Ashing RSD (%)	Dry Ashing RSD (%)	Microwave Digestion RSD (%)	Reference
Bovine Liver	Cr	< 10	< 12	< 5	
	Ni	< 8	< 10	< 5	
Whole Blood	Cr	< 15	< 15	< 7	
	Ni	< 10	< 12	< 6	
Urine	Cr	< 8	N/A	< 4	
	Ni	< 7	N/A	< 4	

Table 3: Certified Values for Selected NIST Standard Reference Materials

SRM Number	Matrix	Chromium (Cr)	Nickel (Ni)
1598a	Animal Serum	0.25 ± 0.03 µg/L	1.8 ± 0.2 µg/L
1577c	Bovine Liver	0.088 ± 0.012 mg/kg	0.165 ± 0.015 mg/kg
2668	Toxic Elements in Frozen Human Urine (Level I)	1.08 ± 0.08 µg/L	2.31 ± 0.16 µg/L
2668	Toxic Elements in Frozen Human Urine (Level II)	27.7 ± 0.6 µg/L	115 ± 3 µg/L

## Quality Control and Best Practices

To ensure the accuracy and reliability of trace metal analysis, a robust quality control (QC) program is essential.

- **Reagent Blanks:** A reagent blank should be processed with each batch of samples to assess for contamination from reagents and the laboratory environment.

- **Certified Reference Materials (CRMs):** A CRM with a matrix similar to the samples should be analyzed with each batch to verify the accuracy of the entire analytical procedure, including the digestion step. The results should fall within the certified range of the CRM.
- **Spiked Samples:** A sample should be spiked with a known amount of Cr and Ni before digestion to evaluate the recovery of the method in the specific sample matrix.
- **Duplicate Samples:** Analyzing duplicate samples provides a measure of the precision of the method.
- **Clean Labware:** All labware should be acid-washed to remove any trace metal contamination.
- **High-Purity Reagents:** Use trace metal grade acids and high-purity water to minimize blank levels.
- **Clean Environment:** Whenever possible, sample preparation should be performed in a clean environment, such as a laminar flow hood, to reduce the risk of airborne contamination.
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